1-Chloro-5-methylhexan-2-ol
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Description
“1-Chloro-5-methylhexan-2-ol” is an organic compound with the molecular formula C7H15ClO . It has an average mass of 150.646 Da and a monoisotopic mass of 150.081146 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The structure includes a hydroxyl group (-OH), a chlorine atom attached to a carbon atom, and a methyl group (-CH3) attached to the hexane chain .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm³ . Its boiling point is 198.6±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.8 mmHg at 25°C and an enthalpy of vaporization of 50.6±6.0 kJ/mol . The flash point is 90.0±15.3 °C . The index of refraction is 1.443 .
Scientific Research Applications
1. Synthesis Improvements and Yield Enhancement
The synthesis of 2-methylhexan-2-ol, closely related to 1-Chloro-5-methylhexan-2-ol, has been significantly improved by optimizing the experimental setup, resulting in reduced experiment time and increased yield. This development indicates advancements in the efficiency of synthesizing similar compounds (Bi Jian-hong, 2012).
2. Chemical Behavior and Reactions
Studies on the decomposition and isomerization of 5-methylhex-1-yl radical, which is structurally similar to this compound, reveal complex chemical behaviors including intramolecular H-transfer reactions and decompositions. Such insights are valuable for understanding the reactivity and potential applications of this compound in various chemical processes (I. A. Awan et al., 2010).
Properties
IUPAC Name |
1-chloro-5-methylhexan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDANNMZNVMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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